molecular formula C5H12OS B3050365 2-(ethylsulfinyl)propane CAS No. 25432-19-3

2-(ethylsulfinyl)propane

Cat. No.: B3050365
CAS No.: 25432-19-3
M. Wt: 120.22 g/mol
InChI Key: DPWSGFWYGDIGTM-UHFFFAOYSA-N
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Description

2-(ethylsulfinyl)propane is an organic compound with the molecular formula C5H12OS. It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to an ethyl group and a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfinyl)propane typically involves the oxidation of the corresponding sulfide, 2-(ethylthio)propane. This oxidation can be achieved using various oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or sodium periodate (NaIO4). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure the selective formation of the sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also focus on minimizing waste and energy consumption to align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfinyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylsulfinyl)propane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylsulfinyl)propane involves its interaction with molecular targets through its sulfinyl functional group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The pathways involved may include the formation of reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfinyl)propane is unique due to its specific combination of an ethyl group and a propane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and potential therapeutic research .

Properties

IUPAC Name

2-ethylsulfinylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-4-7(6)5(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWSGFWYGDIGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605764
Record name 2-(Ethanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25432-19-3
Record name 2-(Ethanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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